molecular formula C7H11N3O2 B093833 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 16252-62-3

3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B093833
CAS No.: 16252-62-3
M. Wt: 169.18 g/mol
InChI Key: XWUJSAXHQJZQCG-UHFFFAOYSA-N
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Description

3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione is a chemical compound with the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol . This compound is part of the spiro compound family, characterized by a unique bicyclic structure where two rings share a single atom. It is used in various scientific research fields due to its distinctive chemical properties.

Preparation Methods

The synthesis of 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione can be achieved through several synthetic routes. One efficient method involves the reaction of appropriate amines with cyclic anhydrides under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product with high yield.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles like halides or alkoxides.

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound.

Scientific Research Applications

3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and spiro structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-amino-1,3-diazaspiro[4.4]nonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c8-10-5(11)7(9-6(10)12)3-1-2-4-7/h1-4,8H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUJSAXHQJZQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427904
Record name 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16252-62-3
Record name 3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione
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3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione
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3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione
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3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione
Reactant of Route 5
3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione
Reactant of Route 6
3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione

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